molecular formula C13H14N2O4S B2406624 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid CAS No. 1094744-76-9

2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid

Cat. No. B2406624
CAS RN: 1094744-76-9
M. Wt: 294.33
InChI Key: ONIOLACBHIVSEB-UHFFFAOYSA-N
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Description

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various chemical reactions. For example, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .


Physical And Chemical Properties Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . The future directions of quinoline and its derivatives could involve further exploration of its synthesis protocols and potential biological and pharmaceutical activities .

properties

IUPAC Name

2-[methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-6-10-4-3-5-11(13(10)14-7-9)20(18,19)15(2)8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIOLACBHIVSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid

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